1-Dodecyl-3-(p-tolyl)urea
Description
Structure
3D Structure
Properties
CAS No. |
156499-16-0 |
|---|---|
Molecular Formula |
C20H34N2O |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
1-dodecyl-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C20H34N2O/c1-3-4-5-6-7-8-9-10-11-12-17-21-20(23)22-19-15-13-18(2)14-16-19/h13-16H,3-12,17H2,1-2H3,(H2,21,22,23) |
InChI Key |
UWKLNEYVPVAWKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)NC1=CC=C(C=C1)C |
Origin of Product |
United States |
Supramolecular Assembly and Self Organization of 1 Dodecyl 3 P Tolyl Urea Analogues
Fundamental Principles of Hydrogen Bonding in Urea (B33335) Functional Groups
The urea functional group, characterized by a carbonyl group flanked by two nitrogen atoms, is an ideal building block for supramolecular structures. researchgate.net Its ability to act as both a hydrogen bond donor and acceptor is central to its role in forming extended networks. researchgate.netias.ac.in
Modulation of Hydrogen Bonding Capacity via Substituent Effects
The hydrogen-bonding capability of the urea functional group can be finely tuned by altering the substituents on the nitrogen atoms. nih.gov The introduction of electron-withdrawing or electron-donating groups can significantly impact the acidity of the N-H protons and the basicity of the carbonyl oxygen, thereby modulating the strength of the hydrogen bonds. acs.orgresearchgate.net
For instance, electron-withdrawing groups attached to the aromatic rings of aryl-substituted ureas generally increase the hydrogen-bond donor strength. rsc.orgacs.org This is attributed to an increase in the positive charge on the N-H protons. rsc.org Conversely, electron-donating groups can enhance the hydrogen-bonding capacity by increasing the electron density on the carbonyl oxygen. researchgate.net However, steric effects from bulky substituents can also play a crucial role, sometimes disrupting the ideal geometry for hydrogen bonding and overriding electronic effects. rsc.orgnih.gov In the case of 1-Dodecyl-3-(p-tolyl)urea, the p-tolyl group, with its methyl substituent, exerts a specific electronic influence on the adjacent N-H group, modulating its hydrogen-bonding potential.
| Substituent Type on Aryl Ring | Effect on N-H Acidity | Effect on Hydrogen Bond Donor Strength | Reference |
|---|---|---|---|
| Electron-Withdrawing (e.g., -CF₃, -NO₂) | Increases | Increases | rsc.orgacs.org |
| Electron-Donating (e.g., -CH₃, -OCH₃) | Decreases | Decreases (relative to withdrawing groups) | researchgate.net |
Role of Planarity and Resonance Structures in Hydrogen Bond Formation
The geometry of the urea functional group, specifically its planarity, is a critical factor in determining the strength and directionality of hydrogen bonds. rsc.org In its crystalline state, urea is typically planar, which maximizes the overlap of p-orbitals and enhances resonance stabilization. sci-hub.seresearchgate.net This planarity facilitates the formation of well-defined, linear hydrogen-bonded networks. researchgate.net
However, the urea group is not rigidly planar and can deviate from this geometry, particularly in different environments like the gas phase or in solution. researchgate.net This flexibility allows the molecule to adapt to its surroundings. researchgate.net Resonance within the urea group leads to a delocalization of electron density from the nitrogen atoms to the carbonyl group, resulting in a partial double bond character for the C-N bonds and influencing the bond lengths and angles. uw.edu.plsci-hub.se This electronic structure is fundamental to the formation of strong N-H···O hydrogen bonds, which are the primary driving force for the self-assembly of many urea derivatives. ias.ac.inresearchgate.net The trans-trans conformation of the N-H protons with respect to the carbonyl group is often favored, leading to the formation of one-dimensional hydrogen-bonded chains. researchgate.net
Influence of Molecular Architecture on Self-Assembly Behavior
Impact of the Dodecyl Alkyl Chain on Hydrophobic Interactions and Aggregate Formation
The long dodecyl chain, a twelve-carbon alkyl group, introduces significant hydrophobicity to the molecule. rsc.org In aqueous or polar environments, these hydrophobic chains tend to segregate from the polar solvent molecules, driving the self-assembly process through hydrophobic interactions. researchgate.netnih.gov This effect is a key factor in the formation of larger aggregates, such as micelles or vesicles, where the hydrophobic tails cluster together in the core, shielded from the solvent by the more polar urea headgroups. mdpi.comnih.gov
The length of the alkyl chain is a critical parameter; longer chains generally lead to stronger hydrophobic interactions and a greater tendency to self-assemble. aip.orgacs.org In non-polar solvents, the dodecyl chains can still play a role in the packing of the molecules, often leading to interdigitated structures within the self-assembled aggregates. rsc.orgconicet.gov.ar The self-assembly of bis-urea compounds with dodecyl chains has been shown to result in the formation of long fibers and gels in organic solvents. rug.nlscispace.com
| Solvent Environment | Primary Driving Force | Resulting Aggregates | Reference |
|---|---|---|---|
| Polar (e.g., Water) | Hydrophobic Interactions | Micelles, Vesicles | nih.govmdpi.com |
| Non-polar (e.g., Organic Solvents) | Hydrogen Bonding & van der Waals Forces | Fibers, Gels, Interdigitated Layers | rsc.orgconicet.gov.arscispace.com |
Contribution of the p-Tolyl Aromatic Moiety to Stacking Interactions and Supramolecular Organization
The orientation of the stacked rings can vary, with common arrangements being parallel-displaced or T-shaped, both of which are electrostatically attractive. encyclopedia.pub The presence of the methyl group on the tolyl ring can influence the geometry and strength of these stacking interactions. In concert with the primary hydrogen bonding of the urea groups, π-π stacking helps to direct the molecules into well-ordered, three-dimensional structures. rsc.org The combination of hydrogen bonding and π-π stacking is a powerful strategy in supramolecular chemistry for the construction of complex and functional architectures. nih.govrsc.org
Amphiphilic Nature and its Role in Nanoparticle and Microparticle Formation
The combination of a long, hydrophobic dodecyl chain and a more polar headgroup, consisting of the p-tolylurea (B1198767) moiety, imparts an amphiphilic character to this compound. Amphiphilic molecules have a natural tendency to self-assemble at interfaces and in solution to form a variety of nanostructures, including micelles, vesicles, and nanoparticles. mdpi.comresearchgate.net
In aqueous media, these molecules will arrange themselves to minimize the unfavorable contact between the hydrophobic alkyl chains and water. nih.gov This typically results in the formation of spherical micelles or bilayer vesicles where the dodecyl chains form a hydrophobic core and the polar p-tolylurea groups are exposed to the aqueous environment. mdpi.com The critical micelle concentration (CMC) is a key property of amphiphiles, representing the concentration at which micelle formation begins. researchgate.net The ability of such amphiphilic urea derivatives to form well-defined nanoparticles and microparticles is of great interest for various applications, including the encapsulation of other molecules and the development of new materials. mdpi.comresearchgate.net
Formation of Higher-Order Supramolecular Structures
The initial 1D hydrogen-bonded chains of urea-based molecules can further organize into more complex, three-dimensional architectures. This hierarchical self-assembly leads to the formation of materials with distinct macroscopic properties, such as gels and pseudo-polymers, arising from the collective behavior of these small-molecule building blocks.
The directional and cooperative nature of hydrogen bonding between urea groups allows molecules like this compound to link together into long, linear chains. nih.gov These chains are a classic example of supramolecular polymers, where monomer units are held together by non-covalent forces rather than the covalent bonds found in traditional polymers.
This self-assembly into 1D chains, often referred to as "urea tapes," is a key feature of urea-based gelators. rsc.orgresearchgate.net The process is driven by the formation of bifurcated N–H···O hydrogen bonds between adjacent molecules. nih.gov These extended, polymer-like aggregates create a fibrous network that provides structural integrity to the resulting materials. Studies on analogous systems with tolyl spacers have shown that the association of polymers via these hydrogen bonds can lead to the formation of rod-like aggregates. researchgate.net The generation of these pseudo-polymeric substances is fundamental to the gelation and other material properties exhibited by this class of compounds.
This compound is an effective low-molecular-weight gelator (LMWG), also known as a low molecular weight organogelator (LMWO). rsc.orgresearchgate.net LMWGs are small molecules that can self-assemble in a solvent to create a three-dimensional network, immobilizing the solvent molecules and forming a gel. nih.govdivyarasayan.org The process begins with the dissolution of the gelator in a suitable organic solvent at an elevated temperature. Upon cooling, the solubility decreases, and the gelator molecules begin to self-assemble into self-assembled fibrillar networks (SAFINs). nih.gov
| Compound System | Solvent | Minimum Gelator Concentration | Resulting Structure |
|---|---|---|---|
| dodecylamine (B51217)/p-tolyl isocyanate system (forms this compound) | 1-Octadecene (B91540) | 2 wt% | Plate-like structures |
| diisopropylamine/p-tolyl isocyanate system (analogue) | 1-Octadecene | 1 wt% | "Urea tapes" |
The crystalline networks formed by urea-based gelators can sometimes create voids or channels capable of incorporating solvent molecules or other guests. This phenomenon leads to the formation of adducts or clathrates. While specific studies on clathrate formation by this compound are not detailed, analysis of analogous urea-based LMWGs provides insight into this capability.
For instance, single-crystal X-ray diffraction of a related gelator showed that it crystallizes with voids in its structure that are filled by the cyclohexane (B81311) solvent used during crystallization. nih.gov This demonstrates the potential for the hydrogen-bonded urea network to act as a host lattice. The long alkyl chains, such as the dodecyl group in this compound, are crucial in organizing the crystal packing, creating the specific architecture that may allow for guest inclusion.
Supramolecular Gels and Low-Molecular-Weight Gelators (LMWGs)
Mechanistic Investigations of Self-Assembly Processes
Understanding the mechanisms that govern the self-assembly of this compound requires a combination of techniques that can probe the structure and dynamics of the system across different length scales and conditions. Spectroscopic methods are invaluable for characterizing the molecular interactions and resulting morphologies, while studying the effects of concentration and temperature reveals the thermodynamic and kinetic drivers of the assembly process.
A variety of spectroscopic and microscopic techniques are employed to elucidate the structure and morphology of the aggregates formed by this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and purity of the compound after its synthesis from p-tolyl isocyanate and dodecylamine. rsc.orgresearchgate.net In studies of the self-assembled state, NMR can provide information on the local environment of the protons and carbons. For example, changes in the chemical shifts of the N-H protons upon aggregation can indicate their involvement in hydrogen bonding. dergipark.org.tr
Infrared (IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for directly probing the hydrogen bonds that drive self-assembly. In the aggregated or gel state, the N-H stretching frequency (typically ~3300 cm⁻¹) shifts to a lower wavenumber, and the C=O stretching frequency (~1630 cm⁻¹) also shifts, which is characteristic of the formation of N-H···O=C hydrogen bonds within the urea tapes. rsc.org
Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology of the self-assembled network in the xerogel state (after the solvent has been removed). For gels formed from this compound, SEM images have revealed the formation of plate-like structures and entangled "urea tapes," confirming the fibrillar nature of the gel network. rsc.orgresearchgate.net
X-ray Diffraction (XRD): Single-crystal XRD on analogous compounds has been used to determine the precise molecular packing and hydrogen-bonding motifs in the solid state, revealing the formation of 1D hydrogen-bonded networks. nih.gov
| Technique | Information Obtained | Key Findings for Urea-Based Systems |
|---|---|---|
| NMR Spectroscopy | Confirmation of molecular structure; monitoring of aggregation. | Confirms high-yield formation of this compound. rsc.orgresearchgate.net |
| IR Spectroscopy | Identification of hydrogen bonding. | Shifts in N-H and C=O stretching bands confirm N-H···O hydrogen bonding. rsc.org |
| Scanning Electron Microscopy (SEM) | Visualization of network morphology. | Reveals fibrillar networks, including "urea tapes" and plate-like structures. rsc.orgresearchgate.net |
| X-ray Diffraction (XRD) | Determination of crystal packing and bond networks. | Confirms 1D hydrogen-bonded chain formation in the solid state. nih.gov |
The self-assembly of LMWGs is highly sensitive to both concentration and temperature, as these factors directly influence the thermodynamics and kinetics of aggregation.
Concentration Dependence: There is typically a critical gelation concentration (CGC) below which a stable gel will not form. For the system involving this compound formed in situ, stable gels in 1-octadecene were maintained down to a concentration of 2 wt%. researchgate.net Below this concentration, the fibrillar network is not dense enough to immobilize the solvent effectively. Furthermore, the concentration can affect the kinetics of gel formation; for some urea-based LMWGs, the time required to form a gel can increase from minutes to days as the concentration decreases. nih.gov
Temperature Dependence: Supramolecular gels formed through non-covalent interactions are often thermo-reversible. divyarasayan.org Heating a gel provides thermal energy that can disrupt the weak hydrogen bonds holding the network together, leading to a transition from a gel to a sol (a liquid solution). This gel-sol transition temperature (Tgel) is a key characteristic of the system and depends on both the gelator's structure and the solvent used. Upon cooling, the hydrogen bonds can reform, and the gel state is recovered. This temperature responsiveness is a hallmark of supramolecular materials.
Theoretical and Computational Investigations of 1 Dodecyl 3 P Tolyl Urea S Structure and Reactivity
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations are powerful tools to understand the flexibility and dynamic behavior of molecules like 1-Dodecyl-3-(p-tolyl)urea. These methods reveal the preferred three-dimensional arrangements of the molecule and the motions of its constituent parts.
Exploration of Conformational Restriction and Intramolecular Interactions
Intramolecular hydrogen bonding can further influence the conformation. While not as common as intermolecular hydrogen bonds in similar structures, the potential for a hydrogen bond between the N-H proton and an oxygen atom can stabilize certain conformations, creating a pseudo-ring structure. nih.govresearchgate.net The formation of such intramolecular hydrogen bonds, particularly stable six-membered rings, can be a significant factor in the molecule's preferred geometry. researchgate.netscielo.org.mx The flexibility of the dodecyl chain and the rotational freedom of the p-tolyl group, however, lead to a variety of possible conformers. Computational studies on similar N-aryl-N'-alkylureas suggest a dynamic interplay between different conformations in solution. nih.gov
Dynamics of Dodecyl Chain and p-Tolyl Group Rotations
The rotation of the p-tolyl group around the C-N bond is also a key dynamic feature. This rotation will be influenced by steric hindrance from the adjacent urea (B33335) group and the dodecyl chain. The interplay between the flexible dodecyl chain and the rotating p-tolyl group dictates the accessible conformational space of the molecule. MD simulations on urea derivatives have shown that such molecules can exhibit dynamic behavior, even if a predominant isomer exists in the solid state. nih.gov These simulations can help to understand how the molecule might adapt its shape in different environments, such as in solution or when interacting with other molecules. nih.govnih.gov
Electronic Structure and Bonding Characterization
The electronic structure of this compound governs its reactivity and intermolecular interactions. Understanding the distribution of electrons and the nature of the chemical bonds within the molecule is crucial for predicting its behavior.
Resonance Delocalization Effects within the Urea Moiety
The urea moiety (–NH–CO–NH–) is characterized by significant resonance delocalization. nih.gov The lone pairs of electrons on the two nitrogen atoms can be delocalized onto the carbonyl oxygen atom. This can be represented by three main resonance structures. nih.govresearchgate.net This delocalization has several important consequences:
It imparts a partial double-bond character to the C-N bonds, restricting rotation around these bonds and contributing to the planarity of the urea group. nih.gov
It increases the electron density on the carbonyl oxygen, making it a good hydrogen bond acceptor. researchgate.netresearchgate.net
It reduces the basicity of the nitrogen atoms compared to amines.
It creates a dipole moment across the urea group, with a partial negative charge on the oxygen and partial positive charges on the nitrogens. researchgate.net
This resonance stabilization is a key feature of the urea functional group and significantly influences the chemical and physical properties of this compound. rsc.org
Quantum Chemical Descriptors of Reactivity
Quantum chemical calculations can provide a range of descriptors that help to quantify the reactivity of a molecule. These descriptors are derived from the molecule's electronic structure and can be used to predict how it will behave in chemical reactions. Some key quantum chemical descriptors include:
HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's ability to donate or accept electrons. A high HOMO energy suggests a good electron donor, while a low LUMO energy indicates a good electron acceptor. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability. up.ac.za
Electron Density Distribution: This shows the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the carbonyl oxygen is expected to have a high electron density, while the N-H protons will be electron-deficient.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electrostatic potential on the surface of the molecule, indicating regions that are attractive to positive or negative charges.
| Descriptor | Predicted Value/Characteristic for this compound | Significance |
| HOMO Energy | Relatively high, influenced by the p-tolyl group and urea nitrogens. | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | Relatively low, centered around the urea carbonyl group. | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Moderate | Reflects the overall chemical reactivity and stability. |
| Dipole Moment | Significant, due to the polar urea group. | Influences solubility and intermolecular interactions. |
| Electron Density | High on the carbonyl oxygen, lower on the N-H protons. | Determines sites for hydrogen bonding and chemical reactions. |
This table is illustrative and based on general principles of urea derivatives. Actual values would require specific quantum chemical calculations.
Computational Modeling of Supramolecular Interactions
This compound has the potential to form a variety of non-covalent interactions, leading to the formation of larger, ordered structures known as supramolecular assemblies. amu.edu.pl Computational modeling is a key tool for understanding and predicting these interactions.
The primary mode of supramolecular assembly for urea derivatives is through hydrogen bonding. nih.gov The two N-H groups of the urea moiety can act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. researchgate.net This can lead to the formation of one-dimensional tapes or two-dimensional sheets, where molecules are linked by N-H···O=C hydrogen bonds. researchgate.net
In addition to hydrogen bonding, other non-covalent interactions can play a role in the supramolecular chemistry of this compound:
π-π stacking: The aromatic p-tolyl groups can interact with each other through π-π stacking, where the electron clouds of the aromatic rings align. tdl.org
CH-π interactions: The hydrogen atoms of the dodecyl chain or the methyl group on the tolyl ring can interact with the π-system of the aromatic ring.
Computational models can be used to explore the relative strengths of these different interactions and to predict the most likely packing arrangements of the molecules in the solid state or in aggregates in solution. These models are essential for the rational design of new materials based on urea derivatives with specific self-assembly properties. nih.gov
Simulation of Hydrogen Bonding Networks and Stacking Interactions
The structure and stability of condensed-phase this compound are dominated by a combination of hydrogen bonding and stacking interactions. The urea functional group is a potent hydrogen bonding motif, possessing two N-H donor sites and one carbonyl (C=O) acceptor site. This arrangement facilitates the formation of strong, directional, and self-complementary hydrogen bonds.
Computational simulations on related N,N'-disubstituted urea compounds reveal that these interactions typically lead to the formation of one-dimensional, tape-like supramolecular structures. researchgate.netmdpi.com In these "urea tapes," molecules are linked head-to-tail by N-H···O=C hydrogen bonds. For this compound, the p-tolyl group, being an electron-donating aromatic system, supports this robust hydrogen-bonding network. In contrast, strongly electron-withdrawing groups on the aryl ring can sometimes disrupt this tape motif in favor of other conformations. researchgate.net
Table 1: Key Intermolecular Interactions in this compound Assemblies
| Interaction Type | Participating Moieties | Relative Strength | Role in Supramolecular Structure |
| Hydrogen Bonding | Urea (N-H donors, C=O acceptor) | Strong & Directional | Formation of primary 1D "urea tapes" |
| π-π Stacking | p-Tolyl rings | Moderate | Organization of urea tapes into layers or bundles |
| Van der Waals Forces | Dodecyl chains | Weak & Non-directional | Packing of hydrophobic tails, formation of lamellar or fibrous structures |
Prediction of Self-Assembly Pathways and Aggregate Morphologies
The amphiphilic character of this compound makes it an effective low-molecular-weight organogelator, capable of self-assembling in non-polar solvents to form extensive three-dimensional networks that immobilize the solvent. ust.hk Computational modeling, from molecular dynamics to coarse-graining methods, can predict the pathways and resulting morphologies of this self-assembly process. riverpublishers.com
The self-assembly is initiated by the strong, directional hydrogen bonds of the urea groups, which drive the formation of the primary fibrous structures. ust.hk These fibers then interact and entangle to create the gel network. A study involving the in situ formation of this compound from dodecylamine (B51217) and p-tolyl isocyanate for the gelation of oil slicks observed the formation of plate-like microstructures.
Molecular dynamics simulations on analogous urea-containing peptide amphiphiles show that the inclusion of the urea group significantly increases the number of hydrogen bonds within an assembly, leading to more stable nanostructures compared to simple amide linkages. nsf.govacs.orgnih.gov For this compound, simulations would likely predict a pathway where monomers first form hydrogen-bonded chains, which then grow and aggregate via π-stacking and hydrophobic interactions into larger, thermodynamically stable morphologies like fibers, ribbons, or plates. rsc.orgibecbarcelona.eu
Table 2: Predicted Self-Assembly Characteristics and Aggregate Morphologies
| Property | Predicted Outcome | Driving Force(s) | Supporting Evidence |
| Assembly Pathway | Hierarchical: Monomer → 1D Tapes → 3D Network | Hydrogen bonding, π-stacking | Simulations on related urea systems ust.hk |
| Aggregate Morphology | Fibers, Ribbons, Plate-like structures | Directional H-bonds, van der Waals packing | Experimental observation of plates |
| Macroscopic Behavior | Organogelation in non-polar solvents | Entanglement of supramolecular fibers | Common for amphiphilic ureas ust.hk |
Reaction Mechanism Studies Relevant to Urea Formation and Transformation
Understanding the reaction mechanisms for the synthesis and potential degradation of this compound is crucial for optimizing its production and application. Computational chemistry offers deep insights into these pathways.
Elucidation of Catalytic Cycle Intermediates and Transition States
The most direct synthesis of this compound is the reaction between dodecylamine and p-tolyl isocyanate. This reaction is typically rapid, high-yielding, and catalyst-free. commonorganicchemistry.com However, alternative catalytic routes for producing unsymmetrical ureas from different feedstocks are an active area of research.
One such route is the oxovanadium(V)-catalyzed synthesis from disilylamines, amines, and carbon dioxide under ambient pressure. nii.ac.jpacs.org While not specific to this compound, the proposed catalytic cycle for related compounds provides a model for understanding potential catalytic intermediates. The cycle is thought to proceed through several key steps involving the activation of CO2 and the formation of vanadium-carbamate intermediates before the final urea product is released.
Conversely, the transformation or decomposition of ureas can also be studied. DFT studies on the catalyzed decomposition of 1,3-diethylurea (B146665) show that the reaction proceeds through a zwitterionic intermediate following a proton transfer, which then cleaves to form an isocyanate and an amine. rsc.org The energy barriers for these steps, representing the transition states, can be calculated to determine the reaction kinetics.
Table 3: Hypothetical Intermediates in a Catalytic Cycle for Unsymmetrical Urea Formation (based on Oxovanadium(V) system nii.ac.jpacs.org)
| Step | Intermediate Description | Role in Cycle |
| 1 | Vanadium-Amide Complex | Activation of the amine |
| 2 | Vanadium-Carbamate Intermediate | Incorporation of CO2 |
| 3 | Silylcarbamate Species | Formed after reaction with disilylamine |
| 4 | Isocyanate (potential transient species) | Key reactive intermediate for urea formation |
DFT Computations for Mechanistic Insights
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate reaction profiles, providing detailed information about the energies of reactants, products, intermediates, and transition states. nih.govresearchgate.net
Computational workflows for such an analysis often involve exploring the conformational space to find the lowest energy structures, followed by geometry optimization and energy calculations using a combination of density functionals and basis sets (e.g., M06-2X/def2-QZVP). rsc.org Solvation effects can be included using models like COSMO-RS to simulate reaction conditions. rsc.org
DFT can also be applied to study urea transformations, such as dissociation. For a model dialkylurea, the uncatalyzed decomposition to an isocyanate and an amine was found to have a high endothermic energy barrier of over 20 kcal/mol, confirming the high stability of the urea bond. rsc.org
Table 4: Hypothetical DFT-Calculated Relative Energies for the Formation of this compound
| Species | Description | Relative Free Energy (ΔG, kcal/mol) (Illustrative) |
| Reactants | Dodecylamine + p-Tolyl isocyanate | 0.0 |
| Transition State | [H₂N(dodecyl)---C(O)---NH(tolyl)]‡ | +15.2 |
| Product | This compound | -25.7 |
| Note: Values are illustrative, based on typical uncatalyzed amine-isocyanate reactions, and represent a plausible outcome of a DFT study. |
Future Research Directions and Translational Perspectives for 1 Dodecyl 3 P Tolyl Urea
Exploration of Novel Synthetic Pathways with Enhanced Atom Economy and Sustainability
The traditional synthesis of unsymmetrical ureas such as 1-Dodecyl-3-(p-tolyl)urea typically involves the reaction of an amine with an isocyanate. While effective, these pathways often utilize hazardous reagents like phosgene (B1210022) or its derivatives in the production of isocyanates. Future research should prioritize the development of greener and more sustainable synthetic methodologies. nih.govsarthi-maharashtragov.in
Key areas for exploration include:
Isocyanate-Free Routes: Investigating catalytic methods that avoid the use of isocyanates altogether is a primary goal for sustainable chemistry. This could involve the direct carbonylation of dodecylamine (B51217) and p-toluidine (B81030) using carbon dioxide as a C1 source, or through oxidative carbonylation pathways.
Catalytic Systems: The development of efficient catalytic systems for urea (B33335) synthesis is crucial. This includes exploring transition-metal catalysts, as well as metal-free organocatalytic approaches that can operate under milder conditions. researchgate.net
Solvent-Free and Aqueous Synthesis: Shifting towards solvent-free reaction conditions or utilizing water as a benign solvent would significantly improve the environmental profile of the synthesis. sarthi-maharashtragov.in Research into mechanochemical methods, where solid-state grinding mediates the reaction, also presents a promising solvent-free alternative. rsc.org
Enhanced Atom Economy: Future synthetic strategies should be designed to maximize atom economy, minimizing waste by ensuring that the maximum number of atoms from the reactants are incorporated into the final product. This includes exploring one-pot reactions where sequential steps are performed in a single reactor, reducing the need for intermediate purification steps. rsc.org
Rational Design of Derivatives for Tunable Supramolecular Properties
The self-assembly of this compound is governed by a delicate balance of non-covalent interactions, including hydrogen bonding between urea groups and van der Waals forces involving the alkyl and aryl moieties. The rational design of derivatives offers a powerful strategy to fine-tune these interactions and control the resulting supramolecular architectures. researchgate.net
Future research should focus on:
Alkyl Chain Modification: Systematically varying the length, branching, and saturation of the dodecyl chain would directly impact the molecule's hydrophobicity and packing efficiency. Introducing chiral centers into the alkyl chain could induce chirality in the resulting supramolecular assemblies.
Aromatic Ring Substitution: The electronic and steric properties of the tolyl group can be modulated by introducing different substituents (e.g., electron-donating or electron-withdrawing groups) at various positions on the ring. This can alter the N-H acidity of the urea, influencing the strength of hydrogen bonds, and modify π-π stacking interactions, which are crucial for self-assembly. researchgate.net
Urea Moiety Engineering: Replacing the urea with a thiourea (B124793) or guanidinium (B1211019) group would fundamentally change the hydrogen-bonding capabilities and geometry of the molecule, leading to entirely new supramolecular structures and properties.
These molecular modifications could allow for precise control over properties such as gelation temperature, fiber morphology, and responsiveness to external stimuli like light, heat, or chemical analytes.
Development of Advanced Functional Materials Based on its Self-Assembling Capabilities
The propensity of this compound to self-assemble into one-dimensional nanostructures, such as fibers and ribbons, makes it an excellent candidate for the creation of advanced functional materials, particularly supramolecular gels. nih.govhku.hknih.gov These soft materials have potential applications across numerous fields.
Prospective areas for development include:
Stimuli-Responsive Gels: By incorporating photo-responsive or redox-active units into the molecular structure, it may be possible to create "smart" gels that undergo a sol-gel transition or change their properties in response to external signals.
Templates for Nanomaterial Synthesis: The self-assembled nanofibers can serve as templates for the synthesis of other nanomaterials. For instance, they could direct the growth of inorganic nanowires or nanoparticle arrays, creating hybrid organic-inorganic functional materials.
Controlled Release Systems: The fibrous network of an organogel can encapsulate active molecules, such as drugs or fragrances. Future work could explore the use of these gels for the sustained and triggered release of guest molecules.
Materials for Organic Electronics: Low molecular weight organogelators are being investigated for applications in organic electronics. The self-assembled, ordered structures of this compound derivatives could facilitate charge transport, opening possibilities for their use in organic field-effect transistors (OFETs) or as components in organic light-emitting diodes (OLEDs).
Investigation of Expanded Catalytic Utilities and Reaction Scope
Urea and thiourea derivatives are recognized as effective hydrogen-bond-donating organocatalysts for a variety of organic transformations. researchgate.netsemanticscholar.org The two N-H protons on the urea moiety can activate electrophiles by forming hydrogen bonds, mimicking the role of a Lewis acid. nih.gov
Future research into the catalytic applications of this compound could include:
Asymmetric Catalysis: The introduction of chiral elements into the molecule, either on the dodecyl or tolyl fragment, could produce a chiral organocatalyst. Such a catalyst could be screened for its efficacy in promoting enantioselective reactions, such as Michael additions, Friedel-Crafts alkylations, or Diels-Alder reactions. researchgate.netrsc.org
Reaction Scope Expansion: Its catalytic activity could be tested across a broad range of hydrogen-bond-mediated reactions, including Knoevenagel condensations, Henry reactions, and multicomponent reactions for the synthesis of complex heterocyclic scaffolds. semanticscholar.orgnih.gov The long dodecyl chain may enhance solubility in non-polar solvents, potentially opening up new reaction environments compared to more polar urea catalysts.
Immobilization and Heterogeneous Catalysis: The compound could be immobilized onto solid supports, such as silica, polymers, or integrated into the linkers of Metal-Organic Frameworks (MOFs) or Porous Organic Polymers (POPs). semanticscholar.orgresearchgate.net This would create heterogeneous catalysts that are easily separable from the reaction mixture, facilitating product purification and catalyst recycling, which are key principles of green chemistry. researchgate.net
Data Tables
Table 1: Summary of Future Research Directions for this compound
| Research Area | Key Objectives | Potential Applications |
|---|---|---|
| Sustainable Synthesis | Develop isocyanate-free routes; employ green solvents and catalysts; maximize atom economy. | Greener chemical manufacturing processes. |
| Derivative Design | Modify alkyl and aryl moieties to tune hydrogen bonding and π-π stacking. | Custom-designed gels, liquid crystals, and sensors. |
| Functional Materials | Exploit self-assembly to create organogels and nanomaterials. | Controlled release, templated synthesis, organic electronics. |
| Expanded Catalysis | Investigate as an organocatalyst in various reactions; develop chiral variants. | Asymmetric synthesis, green chemistry, recyclable catalysts. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Dodecyl-3-(p-tolyl)urea, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves reacting a dodecyl isocyanate with p-toluidine under anhydrous conditions. Key steps include:
- Step 1 : Dissolve p-toluidine in a dry aprotic solvent (e.g., THF or DCM).
- Step 2 : Slowly add dodecyl isocyanate at 0–5°C to minimize side reactions.
- Step 3 : Stir at room temperature for 12–24 hours, monitored by TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 7.2–7.4 ppm (aromatic protons), δ 3.2 ppm (N–H urea), δ 1.2–1.6 ppm (dodecyl chain –CH₂) .
- ¹³C NMR : Carbonyl (C=O) signal at ~155 ppm .
- Infrared (IR) Spectroscopy : Strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N–H stretch) .
Q. How does solubility in organic solvents impact experimental design for biological assays?
- Solubility Profile : The compound is sparingly soluble in polar solvents (water, ethanol) but dissolves in DMSO, DMF, or chloroform.
- Methodological Consideration : Pre-dissolve in DMSO (≤1% v/v) for cell-based assays to avoid solvent toxicity. For chromatography, use THF:MeOH (9:1) gradients .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for urea derivatives like this compound?
- Issue : Discrepancies in hydrogen-bonding patterns due to alkyl chain flexibility.
- Resolution :
- X-ray Crystallography : Use low-temperature (100 K) data collection to reduce thermal motion artifacts.
- Computational Modeling : Compare experimental data with DFT-optimized structures to validate intermolecular interactions (e.g., N–H⋯O hydrogen bonds) .
Q. How can structure-activity relationships (SAR) guide the design of urea derivatives with enhanced enzyme inhibition?
- SAR Insights :
- Hydrophobic Tail : The dodecyl chain enhances membrane permeability but may reduce solubility.
- Aromatic Substitution : Electron-donating groups (e.g., p-tolyl) improve binding to hydrophobic enzyme pockets.
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes (e.g., carbonic anhydrase) .
Q. What advanced analytical methods quantify trace impurities in this compound?
- High-Performance Liquid Chromatography (HPLC) :
- Column : C18 reverse-phase.
- Mobile Phase : Acetonitrile:water (70:30) with 0.1% formic acid.
- Detection : UV at 254 nm; LOD ≤0.1% .
- Mass Spectrometry (LC-MS) : Use ESI+ mode to identify byproducts (e.g., unreacted isocyanate) .
Q. How do intermolecular forces influence the crystallization of this compound?
- Key Interactions :
- Hydrogen Bonds : N–H⋯O=C between urea moieties form 1D chains.
- Van der Waals Forces : Dodecyl chains align via London dispersion, creating layered structures.
Data Analysis and Contradictions
Q. How should researchers address discrepancies in reported biological activities of urea derivatives?
- Case Study : Conflicting IC₅₀ values for enzyme inhibition may arise from assay conditions (pH, temperature).
- Resolution :
- Standardize Protocols : Use validated kits (e.g., Sigma-Aldrich Enzymatic Assay Kits) with controlled parameters.
- Statistical Analysis : Apply ANOVA to compare datasets; report p-values <0.05 .
Q. What methodologies validate the purity of this compound in multi-step syntheses?
- Combined Techniques :
- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values.
- Melting Point : Sharp range (e.g., 85–87°C) indicates high purity.
- HPLC-MS : Correlate retention time and molecular ion peak (m/z 349.3) .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
